molecular formula C13H14N2O2 B1325137 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile CAS No. 1017446-51-3

1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B1325137
CAS No.: 1017446-51-3
M. Wt: 230.26 g/mol
InChI Key: AYIUHYQCJLNMEK-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile is a pyrrolidine derivative featuring a 4-methoxybenzyl substituent at the 1-position, a ketone group at the 5-position, and a nitrile group at the 3-position. This compound is commercially available (purity: 98%, CAS: 1017446-51-3) and serves as a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals . Its structural analogs, such as methyl esters (e.g., methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate) and carboxylic acid derivatives (e.g., 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid, CAS: 96449-89-7), highlight its versatility in derivatization .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-17-12-4-2-10(3-5-12)8-15-9-11(7-14)6-13(15)16/h2-5,11H,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIUHYQCJLNMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzylamine with a suitable pyrrolidine derivative under controlled conditions. The nitrile group can be introduced through a nucleophilic substitution reaction, while the ketone group can be formed via oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile has been explored for its potential therapeutic applications. Research indicates that it may exhibit:

  • Neuroprotective Effects : Studies suggest that this compound could prevent amyloid beta formation, which is significant in Alzheimer's disease research. It also influences tau phosphorylation levels, indicating potential benefits in neurodegenerative conditions.
  • Antimicrobial Activity : Derivatives of this compound have shown significant antibacterial and antifungal properties, making them candidates for the development of new therapeutic agents against infections .
  • Anticancer Potential : Preliminary studies have indicated that the compound may possess anticancer properties, warranting further investigation into its efficacy against various cancer cell lines.

Biological Research

In biological studies, this compound serves as a valuable tool for understanding enzyme interactions and metabolic pathways. Its ability to modulate specific biological targets allows researchers to explore its role in:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic processes, thereby influencing cell signaling and function.
  • Receptor Modulation : It interacts with various receptors, potentially leading to alterations in physiological responses, which is crucial for drug development .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of specialty chemicals and materials with unique properties. Its applications include:

  • Synthesis of Complex Organic Molecules : The compound acts as a building block for more complex organic syntheses, contributing to the development of new materials with tailored functionalities .
  • Production of Specialty Chemicals : Its unique chemical properties make it suitable for producing materials with high thermal stability and specific chemical characteristics .

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

  • Neuroprotective Study : A study demonstrated that the compound could significantly reduce amyloid beta levels in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease.
  • Antimicrobial Evaluation : Research showed that derivatives exhibited MIC values as low as 3.12 µg/mL against Mycobacterium tuberculosis, indicating strong antimicrobial activity .
  • Anticancer Research : Investigations into its anticancer properties revealed promising results against several cancer cell lines, prompting further exploration into its mechanisms of action.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing biochemical pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

The 4-methoxybenzyl group in the target compound can be replaced with other aromatic substituents, significantly altering physicochemical properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile 4-Methoxybenzyl C₁₃H₁₄N₂O₂ 230.26 Electron-donating methoxy group enhances stability
1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylate 4-Fluorobenzyl C₁₃H₁₄FNO₃ 275.26 Fluorine increases electronegativity and bioavailability
1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-... 4-Chlorobenzyl + trifluoromethylphenyl C₂₀H₁₂ClF₃N₂O 388.77 Halogens enhance lipophilicity and receptor binding

Key Insights :

  • Electron-donating groups (e.g., methoxy) stabilize the aromatic ring, making the compound less reactive toward electrophilic substitution compared to electron-withdrawing groups (e.g., nitro in ) .
  • Halogenated analogs (F, Cl) improve metabolic stability and membrane permeability, critical for drug design .
Heterocyclic Core Modifications

Replacing the pyrrolidine core with other heterocycles alters conjugation and biological activity:

Compound Name Core Structure Functional Groups Biological Relevance Reference
This compound Pyrrolidine Oxo, carbonitrile Intermediate for bioactive molecules
2-(4-Methoxybenzylidenehydrazinyl)-... () Pyrimidine Hydrazinyl, oxo, carbonitrile Potential antimicrobial activity
5-[3-(4-Benzylpiperidinyl)-2-hydroxypropyl]-... () Benzimidazole-pyridine hybrid Carbonitrile, oxo, hydroxypropyl CNS-targeting due to lipophilic groups

Key Insights :

  • Pyrimidine derivatives () exhibit enhanced π-π stacking interactions, improving binding to enzymatic active sites .
Functional Group Interconversions

Modifying functional groups impacts reactivity and applications:

Compound Name Functional Group Key Spectral Data (IR/NMR) Applications Reference
This compound Carbonitrile IR: ~2220 cm⁻¹ (C≡N) Pharmaceutical intermediate
1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid Carboxylic acid ¹H NMR: δ 3.3 (s, -OCH₃) Precursor for peptide conjugates
Methyl 1-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxylate Ester IR: 1676 cm⁻¹ (C=O) Prodrug formulation

Key Insights :

  • Nitrile groups (C≡N) are pivotal in click chemistry and metal-catalyzed reactions .
  • Carboxylic acid derivatives () enable conjugation with amines or alcohols, expanding utility in polymer chemistry .

Biological Activity

1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuroprotection, anticancer, and antimicrobial effects. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2OC_{13}H_{14}N_2O with a molecular weight of approximately 230.26 g/mol. The structure consists of a pyrrolidine ring substituted with a methoxybenzyl group and a carbonitrile functional group, which may contribute to its biological activities.

Neuroprotective Effects

Research has indicated that derivatives of 5-oxopyrrolidine exhibit neuroprotective properties. For example, compounds similar to this compound have shown protective activities against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity in vitro. Notably, certain derivatives demonstrated higher potency than established neuroprotective agents like ifenprodil, suggesting that modifications to the structure can enhance neuroprotective effects .

Anticancer Activity

The anticancer potential of 5-oxopyrrolidine derivatives has been evaluated using various cancer cell lines. In studies involving A549 human lung adenocarcinoma cells, modifications to the phenyl ring significantly influenced anticancer activity. Compounds with specific substitutions exhibited reduced cell viability, indicating their potential as therapeutic agents against cancer .

CompoundViability (%)Notes
Compound 478-86%Weak anticancer activity
Compound 664%Enhanced activity with 4-chlorophenyl substitution
Compound 866%Notable cytotoxic activity

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored. While some derivatives displayed no significant activity against Gram-negative pathogens, others showed promising results against multidrug-resistant Staphylococcus aureus strains. This highlights the potential for developing new antimicrobial agents based on the oxopyrrolidine scaffold .

The biological activities of this compound are thought to be mediated through interactions with specific molecular targets. For neuroprotection, it is suggested that these compounds may modulate calcium influx and receptor upregulation associated with excitotoxicity. For anticancer effects, the mechanism may involve apoptosis induction in cancer cells through various signaling pathways .

Case Studies

  • Neuroprotection : A study demonstrated that certain derivatives significantly improved learning and memory in vivo, suggesting that they could be developed into neuroprotective drugs targeting the NR2B-NMDA receptor .
  • Anticancer Research : In vitro studies showed that phenolic substitutions could enhance the anticancer activity against A549 cells, making these compounds valuable candidates for further development in cancer therapy .

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